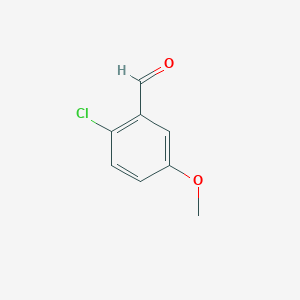

2-Chloro-5-methoxybenzaldehyde

Overview

Description

“2-Chloro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7ClO2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-methoxybenzaldehyde” include a molecular weight of 170.59 g/mol . Other properties such as boiling point, density, and solubility can be determined experimentally.

Scientific Research Applications

Solubility and Activity Coefficient Measurement : The solubility of related chloro-methoxybenzaldehydes in water has been measured, providing valuable data for chemical engineering and pharmaceutical applications (Larachi et al., 2000).

Synthesis and Antioxidant Activity : Halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been synthesized and evaluated for their antioxidant activity, suggesting potential applications in the health and wellness industries (Rijal et al., 2022).

Precursors to DNA Intercalators : Studies have shown that derivatives of methoxybenzaldehydes can be converted into compounds that may serve as precursors to DNA intercalators, highlighting their potential in medical and biological research (Tsoungas & Searcey, 2001).

Mechanism of Acetalization : Research has been conducted on the acetalization mechanisms of 2-methoxybenzaldehyde, providing insights into organic synthesis and catalysis (Yusuf et al., 2019).

Dioxomolybdenum(VI) Complexes : Methoxybenzaldehydes have been used to synthesize dioxomolybdenum(VI) complexes, which show potential for DNA binding, cleavage, and anticancer activities (Hussein et al., 2015).

Role in Food and Cosmetic Industries : Methoxybenzaldehydes play a significant role in food and cosmetic industries due to their fragrant properties and are also explored for medicinal properties (Kundu & Mitra, 2016).

Antimicrobial and Antiaflatoxigenic Activities : Schiff bases of 2-hydroxy-4-methoxybenzaldehyde have shown potential as antimicrobial agents and in controlling aflatoxin production (Harohally et al., 2017).

Synthesis of Chlorinated Vanillins : Chlorinated vanillins, including chloro-methoxybenzaldehydes, have been synthesized and studied for various applications, including in environmental sciences (Hyötyläinen & Knuutinen, 1993).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-5-methoxybenzaldehyde primarily targets lysosomal cysteine proteases , specifically cathepsin B . Cathepsin B is involved in various physiological processes, including protein turnover, antigen processing, and proenzyme activation .

Mode of Action

2-Chloro-5-methoxybenzaldehyde interacts with cathepsin B by forming a covalent bond with the enzyme’s active site cysteine residue. This interaction inhibits the protease activity of cathepsin B, preventing it from cleaving its substrate proteins .

Biochemical Pathways

The inhibition of cathepsin B affects several biochemical pathways, particularly those involved in protein degradation and antigen processing . By inhibiting cathepsin B, 2-Chloro-5-methoxybenzaldehyde can disrupt the normal turnover of intracellular proteins and the generation of antigenic peptides, potentially impacting immune responses and cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-5-methoxybenzaldehyde, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its overall bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of cathepsin B by 2-Chloro-5-methoxybenzaldehyde leads to the accumulation of undegraded proteins within lysosomes. This can result in cellular stress and potentially trigger apoptosis if the accumulation becomes excessive. At the cellular level, this inhibition can affect processes such as cell migration, invasion, and proliferation, particularly in cancer cells where cathepsin B is often overexpressed .

Action Environment

The efficacy and stability of 2-Chloro-5-methoxybenzaldehyde can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules . For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of other proteins or inhibitors in the cellular environment can affect its binding to cathepsin B and its overall inhibitory potency .

properties

IUPAC Name |

2-chloro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQKZTTXKWGJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513186 | |

| Record name | 2-Chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13719-61-4 | |

| Record name | 2-Chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

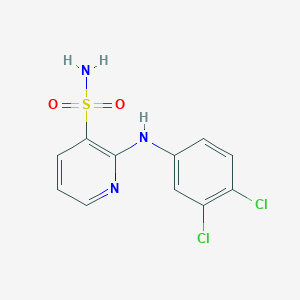

![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)

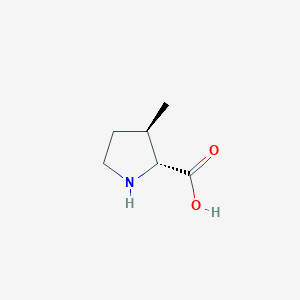

![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)

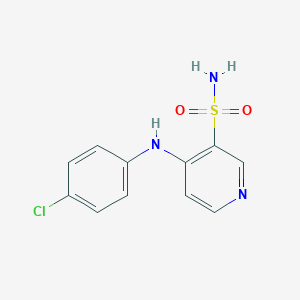

![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)